N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE
Description
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5210~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClF3N2O3/c24-16-8-5-14(23(25,26)27)10-17(16)28-20(30)11-3-6-15(7-4-11)29-21(31)18-12-1-2-13(9-12)19(18)22(29)32/h5,8,10-13,15,18-19H,1-4,6-7,9H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWVFTBNTRKKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C(=O)C4C5CCC(C5)C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE involves multiple steps, typically starting with the preparation of the core cyclohexanecarboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-3,5-DINITRO-BENZAMIDE: Shares a similar phenyl group but differs in its nitro substituents.
1-(2-CHLORO-5-TRIFLUOROMETHYLPHENYL)-3-OCTADECYLUREA: Contains a similar phenyl group but has a different urea moiety.
N-(2,2,2-TRICHLORO-1-(2-TRIFLUOROMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar phenyl group with additional trichloro and ethyl groups.
Uniqueness
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of a cyclohexanecarboxamide core with a 2-chloro-5-(trifluoromethyl)phenyl group, providing distinct chemical and biological properties that are not found in the similar compounds listed above .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
